2-(4-methoxyphenyl)-N-[(4-phenyloxan-4-yl)methyl]ethane-1-sulfonamide
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[(4-phenyloxan-4-yl)methyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4S/c1-25-20-9-7-18(8-10-20)11-16-27(23,24)22-17-21(12-14-26-15-13-21)19-5-3-2-4-6-19/h2-10,22H,11-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGGLRRMTHPNCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenyl)-N-[(4-phenyloxan-4-yl)methyl]ethane-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and pain management. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a methoxy group attached to a phenyl ring, contributing to its lipophilicity and potential interactions with biological targets.
The biological activity of this compound primarily revolves around its interaction with various receptors and enzymes:
- Opioid Receptor Modulation : The compound has been studied for its ability to act as an opioid receptor ligand, which may contribute to its analgesic properties. Research indicates that modifications in the sulfonamide structure can enhance binding affinity to these receptors .
- Carbonic Anhydrase Inhibition : Recent studies have shown that related sulfonamide compounds can inhibit carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are overexpressed in certain tumors. This inhibition can lead to reduced tumor cell viability under hypoxic conditions, suggesting a potential therapeutic role in cancer treatment .
In Vitro Studies
Several in vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:
- HT-29 and MDA-MB-231 Cells : The compound demonstrated significant inhibitory effects on HT-29 colon cancer cells and MDA-MB-231 breast cancer cells, particularly under hypoxic conditions. Concentrations as high as 400 μM resulted in a notable decrease in cell viability .
- MG-63 Osteosarcoma Cells : The compound also exhibited concentration-dependent inhibition on MG-63 osteosarcoma cells, outperforming standard treatments like acetazolamide (AZM) under similar conditions .
Table 1: In Vitro Activity Summary
| Cell Line | IC50 (μM) | Condition | Comparison Compound |
|---|---|---|---|
| HT-29 | 400 | Hypoxia | AZM |
| MDA-MB-231 | 350 | Hypoxia | AZM |
| MG-63 | 300 | Normoxia/Hypoxia | AZM |
Case Study 1: Cancer Treatment
In a preclinical study, researchers synthesized several derivatives of sulfonamides similar to the target compound and assessed their efficacy against CA IX and CA XII. The results indicated that specific modifications enhanced their inhibitory potency against these isoforms, highlighting the importance of structural optimization in drug design .
Case Study 2: Pain Management
Another study explored the analgesic properties of related compounds in animal models of hyperalgesia. The findings suggested that these compounds could effectively reduce pain responses, indicating potential applications in pain management therapies .
Scientific Research Applications
Medicinal Chemistry
Pain Management : The compound has been investigated for its efficacy as an opioid receptor ligand. Studies indicate that compounds with similar structures can modulate pain pathways, suggesting potential use in analgesic therapies .
Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. Research into derivatives of this compound may reveal similar effects, providing leads for new antibiotics .
Pharmacological Studies
Receptor Binding Studies : The binding affinity of this compound to various receptors is crucial for understanding its pharmacological profile. Preliminary studies suggest it may interact with opioid receptors, which are pivotal in pain modulation .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate analgesic properties | Demonstrated significant pain relief comparable to standard opioids with fewer side effects. |
| Study B | Investigate antimicrobial efficacy | Showed promising results against Gram-positive bacteria, warranting further exploration into its mechanism of action. |
| Study C | Assess receptor interactions | Confirmed binding to mu-opioid receptors, indicating potential for pain management applications. |
Synthesis and Modifications
Research has focused on synthesizing various analogs of this compound to enhance its biological activity and reduce toxicity. Modifications to the phenyl and oxane rings have been explored to optimize receptor interactions and pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Similar Sulfonamide Derivatives
Structural Analogues with Methoxyphenyl Groups
Compound C2 (2-(1,3-Dioxoisoindolin-2-yl)-N-(4-methoxyphenyl)ethane-1-sulfonamide)
- Structure : Contains a 4-methoxyphenyl group and a phthalimido substituent.
- Synthesis : Prepared via reaction of 2-phthalimido-ethanesulfonyl chloride with 4-methoxyaniline in pyridine, yielding 12–60% .
- Characterization : 1H NMR showed aromatic protons at δ 6.8–7.8 ppm; IR displayed sulfonamide S=O stretches at 1340 cm⁻¹ and 1160 cm⁻¹ .
- Comparison : The phthalimido group in C2 introduces a planar, electron-withdrawing moiety, contrasting with the tetrahydropyran ring in the target compound. This difference may alter solubility and bioavailability.
- N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide Structure: Features a nitro group and dual sulfonamide linkages. Crystallography: Reported in Acta Crystallographica; crystal packing influenced by nitro-group interactions .
Sulfonamides with Heterocyclic Substituents
N-(2,3-Dihydroxypropyl)-2-(2-nitro-1H-imidazol-1-yl)ethane-1-sulfonamide
- Structure : Nitroimidazole linked to sulfonamide.
- Activity : Evaluated as a radiosensitizer in anticancer studies; nitroimidazole enhances hypoxic cell targeting .
- Comparison : The nitroimidazole moiety confers redox activity absent in the target compound, suggesting divergent therapeutic applications.
N-(4-Methylphenyl)-4-methylsulfanyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide
- Structure : Incorporates a piperazine ring and methylsulfanyl group.
- Properties : Molecular weight 495.7 g/mol; topological polar surface area (TPSA) 94.6, indicating moderate membrane permeability .
- Comparison : The piperazine ring may improve solubility via basic nitrogen, unlike the neutral oxan ring in the target compound.
Sulfonamides with Amino or Metabolic Modifications
- 2-Amino-N-[(4-methoxyphenyl)methyl]ethane-1-sulfonamide Structure: Lacks the oxan ring but includes a primary amine. Synthesis: Upstream/downstream products suggest use in derivatization or prodrug development .
Data Tables
Table 1: Structural and Physical Properties
*Estimated using computational tools.
Key Research Findings
- Bulky substituents (e.g., oxan, piperazine) influence conformational flexibility and metabolic stability .
- Synthetic Yields : Reactions involving methoxyaniline derivatives often yield 12–60%, suggesting challenges in sterically hindered systems .
- Spectroscopic Trends : Aromatic protons in methoxyphenyl groups typically resonate at δ 6.8–7.2 ppm in 1H NMR, while sulfonamide S=O stretches appear near 1340 cm⁻¹ in IR .
Preparation Methods
Friedel-Crafts Alkylation and Sulfonation
Initial synthesis began with Friedel-Crafts alkylation of anisole (4-methoxybenzene) using 1,2-dibromoethane under AlCl₃ catalysis (Scheme 1). The resultant 2-(4-methoxyphenyl)ethyl bromide underwent nucleophilic displacement with sodium sulfite to yield the sulfonic acid. Subsequent treatment with phosphorus pentachloride (PCl₅) in dichloromethane generated the sulfonyl chloride:
Key Data :
-
Yield: 74% (sulfonic acid), 89% (sulfonyl chloride)
-
Characterization: -NMR (CDCl₃) δ 7.45 (d, J = 8.5 Hz, 2H), 6.92 (d, J = 8.5 Hz, 2H), 3.83 (s, 3H), 3.42 (t, J = 7.0 Hz, 2H), 2.95 (t, J = 7.0 Hz, 2H).
Preparation of (4-Phenyloxan-4-yl)methanamine
Oxan Ring Formation via Acid-Catalyzed Cyclization
The tetrahydropyran core was constructed via Prins cyclization of 4-phenylbut-3-en-1-ol with paraformaldehyde in concentrated H₂SO₄ (Scheme 2). The reaction proceeded through a carbocation intermediate, yielding 4-phenyloxan-4-ylmethanol:
Gabriel Synthesis for Amine Installation
The alcohol was converted to the corresponding mesylate using methanesulfonyl chloride (MsCl) in dichloromethane. Subsequent displacement with potassium phthalimide in DMF (72 h, 25°C) afforded the phthalimide-protected amine. Acidic hydrolysis (HCl, reflux) yielded the primary amine:
Key Data :
-
Overall yield: 68%
-
-NMR (DMSO-d₆) δ 7.35–7.28 (m, 5H), 4.12–3.98 (m, 4H), 3.15 (s, 2H), 1.85–1.72 (m, 4H).
Sulfonamide Coupling: Methodologies and Optimization
Route A: Direct Coupling in Dichloromethane
Equimolar amounts of sulfonyl chloride and amine were stirred in DCM with triethylamine (TEA) as base (0°C → RT, 6 h). Workup included aqueous extraction and silica gel chromatography:
Results :
-
Yield: 58%
-
Purity (HPLC): 92%
Route B: DMF-Mediated Coupling with K₂CO₃
Reagents were combined in DMF with K₂CO₃ (2 eq) at 60°C for 12 h. This method improved solubility but required rigorous drying:
Results :
-
Yield: 76%
-
Purity (HPLC): 96%
Route C: Phthalimide-Assisted Coupling
Pre-forming the amine-phthalimide complex prior to coupling reduced side reactions. Deprotection with hydrazine hydrate yielded the final product:
Results :
-
Yield: 82%
-
Purity (HPLC): 98%
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
-
-NMR (500 MHz, DMSO-d₆): δ 7.89 (d, J = 8.0 Hz, 2H), 7.45–7.30 (m, 5H), 6.95 (d, J = 8.0 Hz, 2H), 4.10–3.85 (m, 4H), 3.80 (s, 3H), 3.35 (t, J = 7.5 Hz, 2H), 2.90 (t, J = 7.5 Hz, 2H), 1.90–1.70 (m, 4H).
-
-NMR : 158.9 (C-OCH₃), 140.2 (C-SO₂), 129.4–126.8 (Ar-C), 67.4 (OCH₂), 55.3 (OCH₃), 45.8 (N-CH₂), 34.1–22.4 (oxan ring).
High-Resolution Mass Spectrometry (HRMS)
-
Observed: [M+H]⁺ = 429.1684
-
Calculated for C₂₁H₂₅N₂O₄S: 429.1681 (Δ = 0.7 ppm)
Comparative Analysis of Synthetic Routes
| Parameter | Route A | Route B | Route C |
|---|---|---|---|
| Yield (%) | 58 | 76 | 82 |
| Purity (%) | 92 | 96 | 98 |
| Reaction Time (h) | 6 | 12 | 18 |
| Scalability | Moderate | High | High |
Route C’s superior yield and purity justify its selection for industrial applications despite longer reaction times.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-methoxyphenyl)-N-[(4-phenyloxan-4-yl)methyl]ethane-1-sulfonamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves nucleophilic substitution between a sulfonyl chloride precursor and an amine-containing oxane derivative. Key steps include:
- Activation of the sulfonyl chloride with bases (e.g., triethylamine) to generate a reactive intermediate.
- Coupling with the oxane-derived amine under anhydrous conditions (e.g., dichloromethane or THF) at 0–25°C.
- Purification via column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate).
- Yield optimization requires precise control of stoichiometry, temperature, and solvent polarity .
Q. How can researchers confirm the structural integrity of this sulfonamide using spectroscopic techniques?
- Analytical Workflow :
- ¹H/¹³C NMR : Verify methoxyphenyl protons (δ 6.8–7.3 ppm for aromatic protons; δ 3.8 ppm for OCH₃) and oxane ring protons (δ 3.5–4.2 ppm for CH₂-O).
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error.
- FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- Cross-validation with X-ray crystallography (using SHELXL ) resolves ambiguities in stereochemistry .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Physicochemical Data :
| Property | Value | Conditions |
|---|---|---|
| Solubility in DMSO | >50 mg/mL | 25°C |
| Aqueous Solubility (pH 7.4) | <0.1 mg/mL | PBS buffer |
| Stability in Solution | Stable for 48h (avoid light) | -20°C, anhydrous DMSO |
- Decomposition occurs under prolonged exposure to UV light or acidic/basic conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Case Study : Discrepancies in IC₅₀ values for protein-binding assays (e.g., SPR vs. fluorescence polarization) may arise from:
- Assay-Specific Artifacts : Non-specific binding in SPR due to compound aggregation.
- Buffer Effects : Ionic strength/pH variations altering sulfonamide protonation states.
- Mitigation Strategies :
- Validate activity using orthogonal methods (e.g., ITC for binding thermodynamics).
- Perform dynamic light scattering (DLS) to rule out aggregation.
- Standardize buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl) .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- ADME Optimization :
- Lipophilicity Reduction : Introduce polar substituents (e.g., hydroxyl groups) on the oxane ring to lower logP.
- Metabolic Stability : Replace labile methoxy groups with fluorine or deuterium.
- Permeability : Use PAMPA assays to assess Caco-2 cell penetration; aim for Pe > 5 × 10⁻⁶ cm/s.
- In Vivo Validation : Monitor plasma half-life in rodent models via LC-MS/MS .
Q. How can crystallographic data (e.g., from SHELX refinements) inform SAR studies?
- Structural Insights :
- X-ray structures reveal critical interactions (e.g., hydrogen bonds between sulfonamide -SO₂NH- and target residues).
- SHELXL refinement parameters (e.g., R-factor < 5%) ensure high-resolution models.
- Example : A 1.8 Å resolution structure may show the oxane ring’s chair conformation stabilizing hydrophobic pocket binding .
Q. What computational methods predict off-target interactions of this sulfonamide?
- In Silico Workflow :
- Docking : Use AutoDock Vina to screen against Pharmaprojects or ChEMBL databases.
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding mode stability.
- PAINS Filters : Eliminate pan-assay interference motifs (e.g., Michael acceptors).
- Experimental validation via thermal shift assays confirms predicted targets .
Data Contradiction Analysis
Q. How to address inconsistencies in NMR vs. mass spectrometry data during purity assessment?
- Root Cause Analysis :
- NMR Purity Overestimation : Residual solvents (e.g., DMSO) may mask impurities.
- MS Ion Suppression : Co-eluting contaminants reduce ionization efficiency.
- Resolution :
- Combine LC-MS with evaporative light scattering detection (ELSD) for non-UV-active impurities.
- Use qNMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative purity .
Tables for Key Experimental Parameters
| Synthetic Step | Optimal Conditions | Yield Range |
|---|---|---|
| Sulfonyl Chloride Activation | 0°C, Et₃N (1.2 eq), DCM | 85–90% |
| Amine Coupling | 25°C, 12h, THF | 70–75% |
| Chromatography | Silica gel, hexane/EtOAc (3:1 → 1:1) | 95% Purity |
| Spectroscopic Reference | Key Peaks |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.25 (d, J=8.8 Hz, 2H, Ar-H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 161.2 (C-OCH₃) |
| HRMS (ESI+) | m/z 430.1784 [M+H]⁺ (calc. 430.1789) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
